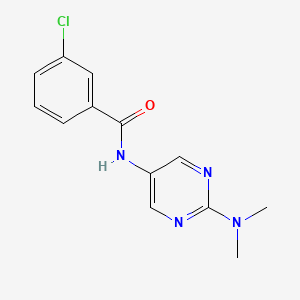

3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzamide” is a chemical compound. It’s part of the pyrimidinamine class of compounds, which are known for their wide range of pharmacological applications . Pyrimidinamines are reported to exhibit various biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing activities .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, such as “3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzamide”, often involves the use of synthetic approaches applied in preparing pharmacologically active decorated diazines . The optimal structure of the pyrimidine group was found to be 2-CH3-5-Cl-6-CHF2 .Molecular Structure Analysis

The molecular structure of “3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzamide” is characterized by a pyrimidinamine core, which is a six-membered heterocyclic aromatic moiety . This core is a central building block for a wide range of pharmacological applications .Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Activities

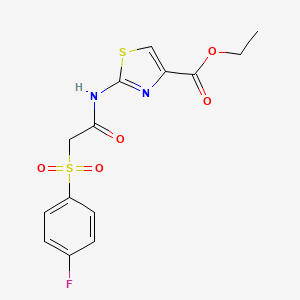

One study explored the synthesis of pyrimidine-azetidinone analogues, focusing on their antioxidant, antimicrobial, and antitubercular activities. These analogues were synthesized via the condensation of aromatic amines with N-phenylacetamide, followed by reactions leading to Schiff base intermediates and final azetidinone analogues. These compounds demonstrated significant antimicrobial activity against bacterial and fungal strains and exhibited in vitro antituberculosis activity against Mycobacterium tuberculosis, indicating their potential as antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Anti-Inflammatory and Analgesic Agents

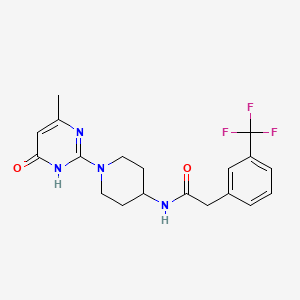

Another application is found in the synthesis of novel compounds derived from visnaginone and khellinone, aimed at providing anti-inflammatory and analgesic effects. These compounds, including various heterocyclic structures like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, were tested as COX-1/COX-2 inhibitors, displaying significant analgesic and anti-inflammatory activities. Some of these synthesized compounds showed high inhibitory activity and selectivity for COX-2, comparable to standard drugs, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Analytical Chemistry Applications

The compound has also been used in analytical chemistry, specifically in the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances. This method allowed for the effective separation and analysis of related chemical compounds, showcasing the utility of 3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzamide derivatives in the quality control of pharmaceuticals (Ye et al., 2012).

Material Science

In material science, the synthesis of aromatic polymers incorporating 1,3,5-triazine rings demonstrated the compound's applicability in creating new materials with potential uses in various industries. These polymers were synthesized through reactions involving aromatic diacid chlorides, showcasing their solubility and stability properties, which could be advantageous in developing advanced materials (Lin et al., 1990).

Direcciones Futuras

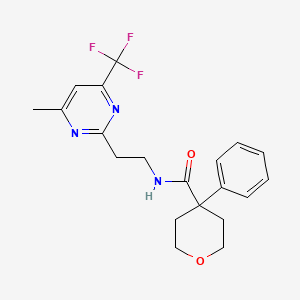

Pyrimidinamine derivatives, such as “3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzamide”, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . With the increasing evolution of pesticide resistance, there is a need for the development of new compounds . Therefore, the future direction in this field could involve the design and synthesis of novel pyrimidinamine derivatives with improved biological activity and safety profiles.

Propiedades

IUPAC Name |

3-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O/c1-18(2)13-15-7-11(8-16-13)17-12(19)9-4-3-5-10(14)6-9/h3-8H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEAORDMJGUCJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2689667.png)

![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2689673.png)

![4-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxobutanamide](/img/structure/B2689677.png)

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2689689.png)